

# Application Notes and Protocols: Lactosylceramide as a Biomarker in Disease Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Lactosylceramide**

Cat. No.: **B164483**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lactosylceramide** (LacCer), a glycosphingolipid found in the plasma membrane of many cell types, has emerged as a critical signaling molecule involved in a multitude of cellular processes.<sup>[1][2]</sup> Aberrant LacCer metabolism and accumulation have been implicated in the pathophysiology of various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases, positioning it as a promising biomarker for diagnosis, prognosis, and therapeutic monitoring.<sup>[3][4][5][6]</sup> These application notes provide a comprehensive overview of the role of LacCer as a biomarker, supported by quantitative data from disease models and detailed experimental protocols for its analysis.

## Data Presentation: Lactosylceramide Levels in Disease Models

The following tables summarize the quantitative data on **lactosylceramide** levels in various disease models compared to healthy controls.

Table 1: **Lactosylceramide** Levels in Inflammatory Bowel Disease (IBD)

| Disease Model           | Analyte      | Tissue/Sample | Concentration (Mean ± SEM) | Fold Change vs. Control | p-value | Reference |
|-------------------------|--------------|---------------|----------------------------|-------------------------|---------|-----------|
| Crohn's Disease (CD)    | C16:0-LacCer | Serum         | 2385.2 ± 185.3 ng/mL       | ~2.4x                   | < 0.001 | [7]       |
| Ulcerative Colitis (UC) | C16:0-LacCer | Serum         | 1547.1 ± 110.2 ng/mL       | ~1.5x                   | < 0.05  | [7]       |
| Healthy Controls        | C16:0-LacCer | Serum         | 1009.3 ± 78.5 ng/mL        | -                       | -       | [7]       |

Table 2: **Lactosylceramide** in Colorectal Cancer (CRC)

While multiple studies report a significant increase in **lactosylceramide** in colorectal cancer tissue compared to adjacent normal tissue, specific quantitative data in a comparative table format is not readily available in the reviewed literature.[4][8][9][10][11] The increase is often described qualitatively or as a fold change without providing specific concentration values.

Table 3: **Lactosylceramide** in Multiple Sclerosis (MS)

Studies indicate that serum levels of **lactosylceramides** are altered in patients with multiple sclerosis compared to healthy controls.[5][6][12] However, a direct comparative table with mean concentrations and statistical significance for **lactosylceramide** species was not found in the reviewed literature. One study noted alterations in **lactosylceramides** among other ceramides in MS patients.[6]

## Signaling Pathways and Experimental Workflows

### **Lactosylceramide**-Mediated Inflammatory Signaling Pathway



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 2. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 3. CDw17 (Lactosylceramide or LacCer) Monoclonal Antibody (HO18.3G-6.F5) (MSM2-1092-P0) [thermofisher.com]
- 4. Lactosylceramide synthase  $\beta$ -1,4-GaIT-V: A novel target for the diagnosis and therapy of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum ceramide levels are altered in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. vliz.be [vliz.be]
- 9. How ceramides affect the development of colon cancer: from normal colon to carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in complex lipids in tumor tissue of patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of synthesis of lactosylceramide in normal and tumor proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Lactosylceramide as a Biomarker in Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164483#use-of-lactosylceramide-as-a-biomarker-in-disease-models]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)